Oxapenem Derivatives Achieve Up to 100,000-Fold Lower IC50 Than Clavulanic Acid Against Class C and D β-Lactamases
Oxapenem compounds (AM-112, AM-113, AM-114, AM-115) built on the 2-aza-7-oxo-bicyclo[3.2.0]heptane core demonstrate 50% inhibitory concentrations (IC50) up to 100,000-fold lower than clavulanic acid against isolated class C and class D β-lactamase enzymes . As a group, oxapenems were more potent than clavulanic acid against enzymes from all classes (A, C, and D), including extended-spectrum β-lactamases (ESBLs) .
| Evidence Dimension | β-Lactamase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Oxapenems: IC50 values up to 100,000-fold lower than clavulanic acid against class C and D enzymes |
| Comparator Or Baseline | Clavulanic acid: Baseline IC50 against class C and D enzymes |
| Quantified Difference | Up to 100,000-fold lower IC50 (oxapenems vs. clavulanic acid) |
| Conditions | In vitro enzyme inhibition assay against isolated class A, C, and D β-lactamases including ESBLs |
Why This Matters
For procurement decisions in β-lactamase inhibitor development programs targeting Gram-negative pathogens expressing class C (AmpC) or class D (OXA) enzymes, the 2-aza core scaffold offers a >10^5-fold potency advantage over the commercial benchmark clavulanic acid.
